

# 1-(3-Methoxypropyl)piperidin-4-one certificate of analysis (CoA) interpretation

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## Compound of Interest

**Compound Name:** 1-(3-Methoxypropyl)piperidin-4-one

**Cat. No.:** B175049

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## A Comparative Guide to Piperidin-4-one Derivatives in Pharmaceutical Synthesis

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step that influences the efficacy, safety, and scalability of synthesizing active pharmaceutical ingredients (APIs). Among the versatile scaffolds available, piperidin-4-one derivatives are pivotal intermediates. This guide provides a detailed comparison of **1-(3-Methoxypropyl)piperidin-4-one** and two common alternatives, 1-Methyl-4-piperidone and N-Benzyl-4-piperidone, focusing on their analytical profiles, applications, and synthetic methodologies.

## Certificate of Analysis (CoA) Interpretation and Comparison

While a specific Certificate of Analysis for a single batch is proprietary, the tables below summarize typical specifications for **1-(3-Methoxypropyl)piperidin-4-one** and its alternatives based on commercially available data. These parameters are crucial for assessing the purity and quality of the intermediates.

Table 1: Typical Physicochemical Properties

Parameter	1-(3-Methoxypropyl)piperidin-4-one	1-Methyl-4-piperidone	N-Benzyl-4-piperidone
CAS Number	16771-85-0[1]	1445-73-4[2][3]	3612-20-2[4][5]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>2</sub> [1][6]	C <sub>6</sub> H <sub>11</sub> NO[2]	C <sub>12</sub> H <sub>15</sub> NO[5][7]
Molecular Weight	171.24 g/mol [1][6]	113.16 g/mol [3]	189.25 g/mol
Appearance	Colorless to pale yellow transparent liquid[6]	Clear yellow to orange liquid[3]	Clear colorless to straw colored oily liquid[4]
Boiling Point	Not specified	55-60 °C at 11 mmHg[3]	134 °C at 7 mmHg[4]
Density	Not specified	0.92 g/mL at 25 °C[3]	1.021 g/mL at 25 °C[4]

Table 2: Typical Quality and Purity Specifications

Parameter	1-(3-Methoxypropyl)piperidin-4-one	1-Methyl-4-piperidone	N-Benzyl-4-piperidone
Purity (by GC)	≥98.0%[6]	≥98%	≥99%
Water Content (Karl Fischer)	≤0.5%	Not specified	Not specified
Residue on Ignition	≤0.1%	Not specified	Not specified
Primary Application	Intermediate for Prucalopride[6][8]	Intermediate for various pharmaceuticals[2][9]	Intermediate for Fentanyl and Donepezil[5][7]

## Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of these intermediates. Below are representative experimental protocols.

## Synthesis of 1-(3-Methoxypropyl)piperidin-4-one

This protocol describes a common synthetic route.

Objective: To synthesize **1-(3-Methoxypropyl)piperidin-4-one**.

### Materials:

- Piperidin-4-one hydrochloride
- 3-Methoxypropyl bromide
- Potassium carbonate ( $K_2CO_3$ )
- Acetonitrile (ACN)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Deionized water

### Procedure:

- To a solution of piperidin-4-one hydrochloride in acetonitrile, add potassium carbonate to neutralize the hydrochloride and act as a base.
- Add 3-methoxypropyl bromide to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with deionized water.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified **1-(3-Methoxypropyl)piperidin-4-one**.

## Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of the synthesized piperidin-4-one derivatives.

### Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25  $\mu$ m film thickness).

### GC Conditions:

- Injector Temperature: 250°C
- Detector Temperature: 300°C
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 2 minutes.
  - Ramp: 10°C/min to 280°C.
  - Hold at 280°C for 5 minutes.
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min
- Injection Volume: 1  $\mu$ L
- Split Ratio: 50:1

### Procedure:

- Prepare a standard solution of the respective piperidin-4-one derivative in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

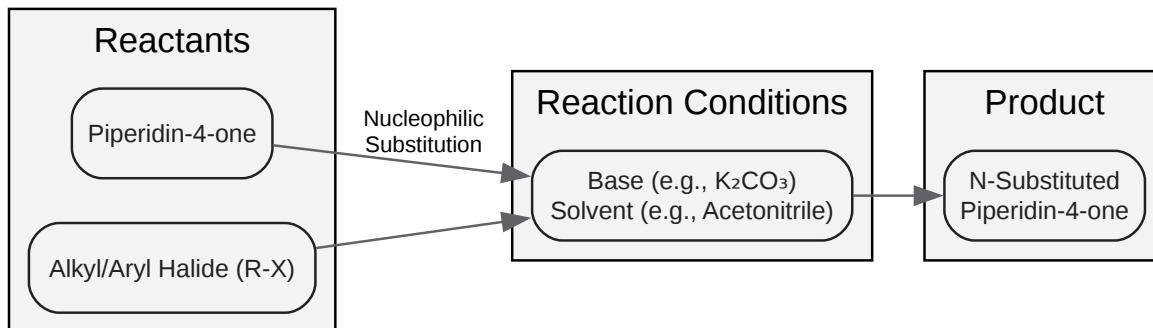
- Prepare the sample solution by dissolving a known amount of the synthesized product in the same solvent to achieve a similar concentration.
- Inject the standard and sample solutions into the GC system.
- The purity is calculated based on the area percentage of the main peak in the chromatogram of the sample.

## Visualizations

### Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for N-substituted piperidin-4-ones.

Generalized Synthesis of N-Substituted Piperidin-4-ones

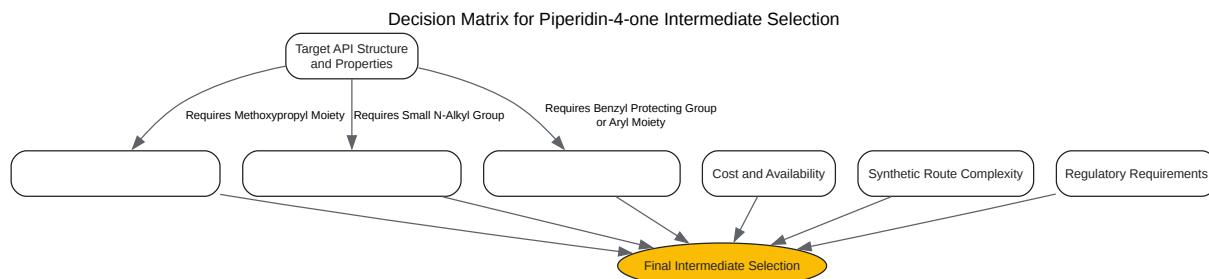


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Caption: Generalized synthetic pathway for N-substituted piperidin-4-ones.

### Comparative Logic for Intermediate Selection

This diagram outlines the decision-making process for selecting a suitable piperidin-4-one intermediate.



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Caption: Decision matrix for selecting a piperidin-4-one intermediate.

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